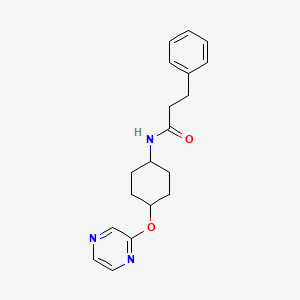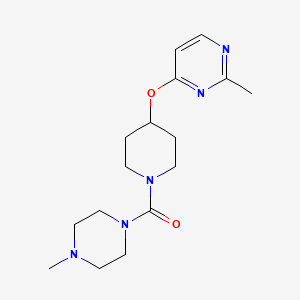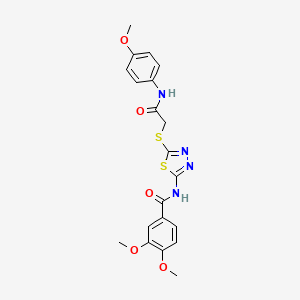![molecular formula C17H19ClN4O4 B2666767 ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865614-98-8](/img/structure/B2666767.png)
ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with diverse applications in scientific research. It has a unique structure that allows for potential use in various fields such as drug development, catalysis, and materials science. The compound is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carbonyl group (C=O), a formohydrazido group, and a 2-chlorophenyl group.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has demonstrated methods for synthesizing compounds similar to ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate, focusing on their molecular structure and spectral analysis. For example, a study by Singh et al. (2013) detailed the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by various spectroscopic techniques, indicating its potential as a strong electrophile due to its global electrophilicity index (Singh et al., 2013).
Antimicrobial and Anticancer Activity
Some derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, showing that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Interaction Energies and Dimer Formation
Research by Singh et al. (2013) on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate explored its formation, interaction energies, and dimerization, providing insights into the compound's molecular behavior and stability (Singh et al., 2013).
Structural Analysis and Dye Applications
A study on ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate by Ramazani et al. (2019) conducted a single crystal X-ray structure analysis, highlighting its molecular geometry and potential applications in dyeing polyester fibers (Ramazani et al., 2019).
Antioxidant Activity
Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized and evaluated 3-ethyl 5- methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives for their antioxidant activity, demonstrating their potential in treating oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-[[(2-chlorobenzoyl)amino]carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-4-26-16(24)13-9(2)14(19-10(13)3)20-17(25)22-21-15(23)11-7-5-6-8-12(11)18/h5-8,19H,4H2,1-3H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUHWBISEHCDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[[(2-chlorobenzoyl)amino]carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)

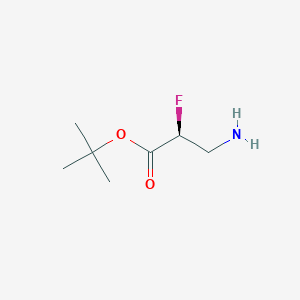
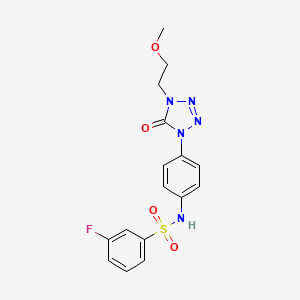

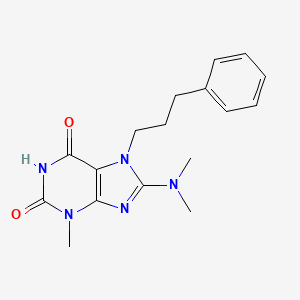


![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)
